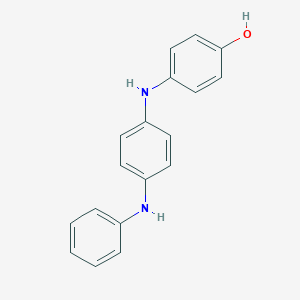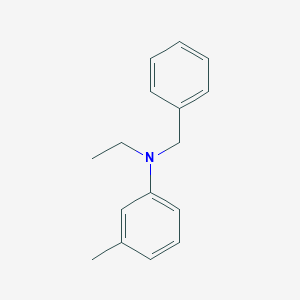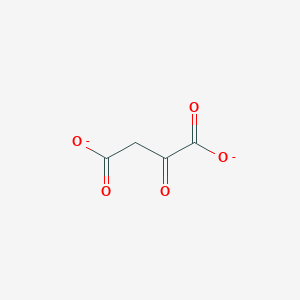
Oxalacetate
Übersicht
Beschreibung
Oxalacetate is a four-carbon molecule that plays a crucial role in the Krebs cycle, also known as the citric acid cycle, which is a series of chemical reactions that occur in the mitochondria of eukaryotic cells. It is an intermediate compound that is formed during the conversion of pyruvate to acetyl-CoA, which is then used in the Krebs cycle to produce energy in the form of ATP. This compound is also a key component in gluconeogenesis, which is the process of synthesizing glucose from non-carbohydrate sources.
Wissenschaftliche Forschungsanwendungen
Role in Fungal Virulence
Oxalacetate acetylhydrolase (OAH), an enzyme belonging to the phosphoenolpyruvate mutase/isocitrate lyase superfamily, catalyzes the transformation of this compound to oxalic acid and acetate. Notably, in the chestnut blight fungus (Cryphonectria parasitica), the knock-out of the oah gene diminishes the fungus's ability to form cankers on chestnut trees, signifying the enzyme's essential role in the virulence of this pathogen. The study involved the production, purification, and analysis of OAH's catalytic rates, providing valuable insights into the structural and functional aspects of this enzyme (Chen et al., 2010).
Geomycology and Biodeterioration
Oxalate, a metabolite significantly influenced by fungi, plays a crucial role in numerous geomycological processes. These include nutrient cycling, transformations of rocks, minerals, and metals, and the formation of mycogenic biominerals. These processes are not only crucial for understanding environmental dynamics but also have potential applications in bioremediation, biorecovery, and the detoxification of harmful substances. However, the involvement of oxalate in these processes also contributes to the biodeterioration of natural and synthetic materials, impacting industries and environmental health (Gadd et al., 2014).
Enzymatic Oxalate Degradation
Oxalate-degrading enzymes are of significant interest due to their potential applications in various fields, including medical diagnostics, the treatment of diseases related to oxalate accumulation, and environmental remediation. These enzymes, present in plants, fungi, and bacteria, facilitate the conversion of oxalate into CO2 and/or formate. The study provides an overview of the major classes of these enzymes, revealing the chemical strategies they employ for cleaving the C-C bond in oxalate and offering insights into the molecular processes underlying the evolution of biological catalysts (Svedružić et al., 2005).
Microbial Oxalotrophic Activity
The study of microbial oxalotrophic activity, particularly in bacteria, provides insights into widespread metabolic processes in the environment, especially in soils. Isothermal microcalorimetry (IMC) has been utilized to monitor this activity effectively. The research highlights the potential of IMC as a powerful method to analyze bacterial oxalotrophic activity, offering a novel approach to understanding and harnessing microbial processes for environmental and industrial applications (Bravo et al., 2011).
Probiotic Applications
The study explores the anti-inflammatory potential of selected oxalate-degrading probiotic bacteria. These probiotics could serve as a new therapeutic approach for managing hyperoxaluria and the inflammatory states associated with oxalate accumulation. The research identifies promising bacterial strains with oxalate-degrading activity, underscoring their potential in preventing and treating hyperoxaluria-related conditions (Giardina et al., 2014).
Eigenschaften
CAS-Nummer |
149-63-3 |
|---|---|
Molekularformel |
C4H2O5-2 |
Molekulargewicht |
130.06 g/mol |
IUPAC-Name |
2-oxobutanedioate |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2 |
InChI-Schlüssel |
KHPXUQMNIQBQEV-UHFFFAOYSA-L |
SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-] |
Synonyme |
2-OXOBUTANEDIOIC ACID |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

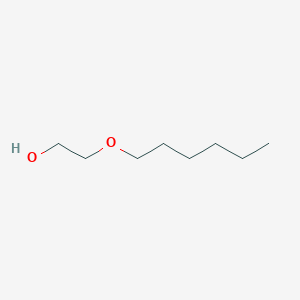
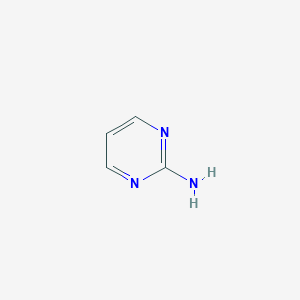
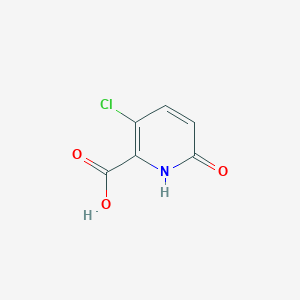
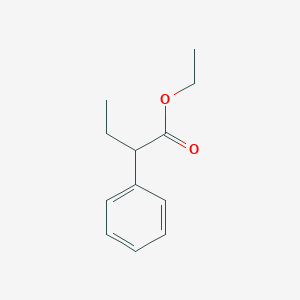

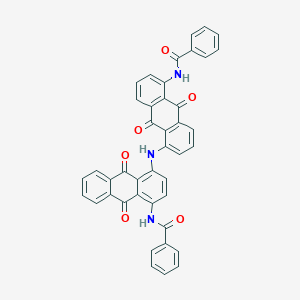
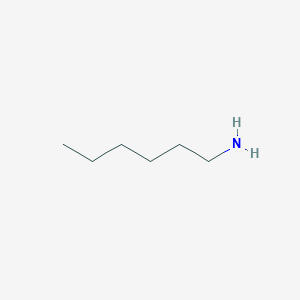
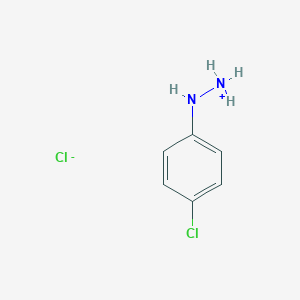

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
